6-ethynyl-2H-benzo[b][1,4]oxazin-3(4H)-one
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Overview
Description
6-ethynyl-2H-benzo[b][1,4]oxazin-3(4H)-one is a heterocyclic compound that belongs to the benzoxazine family. This compound is characterized by its unique structure, which includes an ethynyl group attached to the benzoxazine ring. Benzoxazines are known for their stability and versatility, making them valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-ethynyl-2H-benzo[b][1,4]oxazin-3(4H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2-aminophenol with ethynyl carboxylic acids or their derivatives. The reaction is usually carried out in the presence of a catalyst, such as a transition metal complex, under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring high yield and purity of the final product. The use of automated systems and advanced purification techniques further enhances the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
6-ethynyl-2H-benzo[b][1,4]oxazin-3(4H)-one undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The benzoxazine ring can be reduced to form dihydrobenzoxazines.
Substitution: The ethynyl group can participate in nucleophilic substitution reactions, leading to the formation of substituted benzoxazines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions under mild conditions.
Major Products
The major products formed from these reactions include various substituted benzoxazines, dihydrobenzoxazines, and carbonyl derivatives .
Scientific Research Applications
6-ethynyl-2H-benzo[b][1,4]oxazin-3(4H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of advanced materials, such as polymers and resins, due to its stability and reactivity
Mechanism of Action
The mechanism of action of 6-ethynyl-2H-benzo[b][1,4]oxazin-3(4H)-one involves its interaction with specific molecular targets. The ethynyl group can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or modulation of their activity. The benzoxazine ring can also participate in hydrogen bonding and π-π interactions, further influencing the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
2H-benzo[b][1,4]oxazin-3(4H)-one: Lacks the ethynyl group, resulting in different reactivity and applications.
6-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one: Contains a methyl group instead of an ethynyl group, leading to variations in chemical behavior and biological activity.
Uniqueness
The presence of the ethynyl group in 6-ethynyl-2H-benzo[b][1,4]oxazin-3(4H)-one imparts unique reactivity and stability, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and interact with biological targets sets it apart from other benzoxazines .
Properties
Molecular Formula |
C10H7NO2 |
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Molecular Weight |
173.17 g/mol |
IUPAC Name |
6-ethynyl-4H-1,4-benzoxazin-3-one |
InChI |
InChI=1S/C10H7NO2/c1-2-7-3-4-9-8(5-7)11-10(12)6-13-9/h1,3-5H,6H2,(H,11,12) |
InChI Key |
FREJWUFPRNLYFG-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=CC2=C(C=C1)OCC(=O)N2 |
Origin of Product |
United States |
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